Androst-5-ene-3beta,17alpha-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

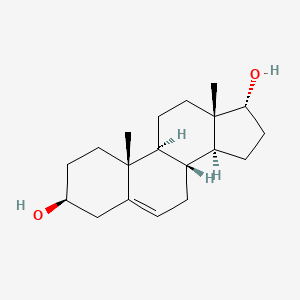

Structure

3D Structure

Properties

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADHLRWLCPCEKT-SLMGBJJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1963-03-7 | |

| Record name | Androst-5-ene-3β,17α-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1963-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androst-5-ene-3-beta,17-alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001963037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androst-5-ene-3-β,17-α-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTENEDIOL, (17.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831IQ649FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Androst-5-ene-3beta,17alpha-diol: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Androst-5-ene-3beta,17alpha-diol, a stereoisomer of the more commonly studied Androst-5-ene-3beta,17beta-diol. This document details its metabolic origins, contrasts its known biological significance with its beta isomer, and presents a detailed, representative protocol for its chemical synthesis from a common steroid precursor.

Discovery and Context

This compound (CAS 1963-03-7) was not discovered in a singular event but was rather identified through the course of extensive research into steroid metabolism. It is a naturally occurring C19 steroid and a metabolite of Dehydroepiandrosterone (DHEA).[1][2] DHEA is the most abundant circulating steroid hormone in humans, produced primarily by the adrenal glands.[1] It serves as a crucial precursor in the biosynthesis of androgens and estrogens.[3] The conversion of DHEA to its diol metabolites is a key step in these pathways.

While the vast majority of research has focused on the 17-beta isomer (Androst-5-ene-3beta,17beta-diol, also known as androstenediol) due to its significant biological activities, the 17-alpha isomer is also formed.[4][5] The two isomers are produced by the action of hydroxysteroid dehydrogenase (HSD) enzymes, which reduce the 17-keto group of DHEA. The specific isoform of the 17-HSD enzyme determines the stereochemical outcome of the reduction.

Metabolic Pathway

This compound is formed from the adrenal precursor DHEA. The biosynthesis of DHEA itself begins with cholesterol.[1] Within the adrenal gland, a series of enzymatic reactions converts cholesterol to pregnenolone and then to 17α-hydroxypregnenolone. The enzyme CYP17A1 (17α-hydroxylase/17,20-lyase) then cleaves the side chain to produce DHEA.[6]

Once DHEA enters circulation, it can be taken up by peripheral tissues. There, hydroxysteroid dehydrogenases (HSDs) reduce the 17-ketone. While 17beta-hydroxysteroid dehydrogenases (17β-HSDs) are well-known to produce the 17-beta isomer, other reductase enzymes can produce the 17-alpha epimer.[2]

Chemical Synthesis

The synthesis of this compound from DHEA presents a significant stereochemical challenge: the selective reduction of the 17-keto group to a 17-alpha hydroxyl group. Standard reducing agents like sodium borohydride typically attack from the alpha-face of the steroid, leading predominantly to the 17-beta hydroxyl isomer. Achieving the desired 17-alpha stereochemistry requires directing the hydride attack to the less sterically hindered beta-face. This is often accomplished using sterically bulky reducing agents that cannot easily approach from the alpha-face, which is hindered by the C-18 methyl group.

Experimental Protocol

The following protocol is adapted from the reported synthesis of 5α-Androstane-3β,17α-diol from its corresponding 17-ketone precursor.[7] This method is presented as a representative procedure for the stereoselective synthesis of 17-alpha-hydroxy steroids from 17-ketosteroids.

Objective: To synthesize 5α-Androstane-3β,17α-diol from 3β-acetoxy-5α-androstan-17-one.

Materials:

-

Mixture of 17α-acetoxy and 16-ene derivatives of 3β-acetoxy-5α-androstane (produced via a standard synthetic route from the 17-ketone)

-

Peracetic acid

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH)

-

Cyclohexane

-

Methanol

-

Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

-

Epoxidation: The crude mixture containing the 16-ene byproduct is treated with peracetic acid. The reaction selectively converts the double bond of the 16-ene compound into an epoxide. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Reduction and Hydrolysis: Upon completion of the epoxidation, the reaction mixture is then treated with sodium borohydride (NaBH₄) and sodium hydroxide (NaOH). This step accomplishes the reduction of the 17-ketone and the opening of the epoxide ring, as well as hydrolysis of the acetate protecting groups.

-

Workup and Isolation: The reaction is quenched, and the crude product is extracted using an appropriate organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a cyclohexane-methanol solvent system to yield the pure 5α-Androstane-3β,17α-diol.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and the final product.

| Parameter | Value | Reference / Source |

| Starting Material | 3β-acetoxy-5α-androstan-17-one | [7] |

| Key Reagents | Peracetic Acid, Sodium Borohydride | [7] |

| Overall Yield | 54% | [7] |

| Molecular Formula | C₁₉H₃₀O₂ | PubChem CID: 102192[8] |

| Molar Mass | 290.4 g/mol | PubChem CID: 102192[8] |

| Physical Description | Solid | Human Metabolome Database[1] |

Biological Activity and Signaling Pathways

The biological role of this compound is not well-defined and remains an area for future research. In stark contrast, its stereoisomer, Androst-5-ene-3beta,17beta-diol (ADIOL), is known to possess significant estrogenic properties.[4]

Studies have shown that the 17-beta isomer (ADIOL) can bind to and activate estrogen receptors (ER), particularly ER-beta (ERβ).[9] This interaction allows ADIOL to stimulate the proliferation of estrogen-dependent breast cancer cells and modulate the expression of estrogen-regulated genes.[4][9] It can also inhibit cancer cell growth via androgen receptors (ARs), demonstrating a complex hormonal profile.[4]

Currently, there is a lack of published data detailing similar receptor binding affinities or signaling pathway activation for this compound. It is primarily classified as a metabolite of DHEA and androstenediol.[5] Professionals in drug development should note that while the 17-beta isomer is an active endocrine modulator, the 17-alpha isomer is considered to have a much weaker, or as-yet-uncharacterized, biological function.

Conclusion

This compound is a naturally occurring metabolite of DHEA, representing the 17-alpha epimer of the more extensively studied androstenediol. While its metabolic origins are understood, its specific biological functions and interactions with signaling pathways remain largely uncharacterized. The chemical synthesis of this compound is achievable through stereoselective reduction of a 17-ketosteroid precursor, requiring specific reagents to control the stereochemistry at the C-17 position. For researchers and drug development professionals, this compound represents an under-investigated endogenous steroid, while its synthesis provides a valuable case study in stereocontrolled reductions within the androstane framework. Further research is required to elucidate its potential physiological and pharmacological roles.

References

- 1. 5alpha-Androstane-3beta,17alpha-diol | C19H32O2 | CID 446934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adrenal Androgens and Aging - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Androstenedione - Wikipedia [en.wikipedia.org]

- 4. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. androst-5-ene-3-beta,17-alpha-diol | 1963-03-7 [chemicalbook.com]

- 6. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical synthesis of androgen: The efficient transformation of 17-oxo group to 17 alpha-hydroxy group | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. This compound | C19H30O2 | CID 102192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DHEA metabolites activate estrogen receptors alpha and beta. | Sigma-Aldrich [b2b.sigmaaldrich.com]

Synthesis of Androst-5-ene-3β,17α-diol from Dehydroepiandrosterone (DHEA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Androst-5-ene-3β,17α-diol from dehydroepiandrosterone (DHEA). The core of this process revolves around the stereoselective reduction of the 17-keto group of DHEA, a significant challenge in steroid chemistry. This document details a modern, highly selective method utilizing a heterogeneous catalyst, summarizes relevant quantitative data, and provides detailed experimental protocols. Additionally, it touches upon the limited but intriguing biological activity of the target compound in contrast to its more prevalent 17β-isomer.

Introduction to the Synthesis Challenge

Dehydroepiandrosterone (DHEA) is a readily available C19 steroid precursor. The primary synthetic challenge in converting DHEA to Androst-5-ene-3β,17α-diol lies in controlling the stereochemistry at the C-17 position. Standard reduction methods, such as those employing sodium borohydride, typically yield the 17β-hydroxy epimer as the major product due to the steric hindrance posed by the C-18 methyl group, which favors hydride attack from the less hindered α-face.

To achieve the desired 17α-hydroxy configuration, a stereoselective reduction method is necessary. Recent advancements in catalysis, particularly the use of metal-organic frameworks (MOFs), have provided a highly efficient solution. This guide focuses on the Meerwein-Ponndorf-Verley (MPV) reduction catalyzed by a zirconium-based MOF (MOF-808), which has demonstrated exceptional diastereoselectivity for the synthesis of 17α-hydroxysteroids.

Synthesis Methodology: Stereoselective MPV Reduction

The recommended synthetic route is a one-step, chemo-, regio-, and stereoselective Meerwein-Ponndorf-Verley (MPV) reduction of the 17-keto group of DHEA.

Reaction Principle

The MPV reduction is a transfer hydrogenation reaction where a carbonyl group is reduced by an alcohol in the presence of a metal alkoxide catalyst. In this case, the Zr-containing MOF-808 acts as a heterogeneous Lewis acid catalyst. The reaction is driven to completion by using a large excess of the hydride-donating alcohol (e.g., 2-propanol or 2-butanol), which also serves as the solvent. The confinement of the steroid substrate within the pores of the MOF and the specific coordination to the zirconium active sites are believed to be responsible for the high diastereoselectivity favoring the 17α-alcohol.

Experimental Protocol

This protocol is adapted from the successful reduction of similar 17-ketosteroids using MOF-808.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier Suggestion |

| Dehydroepiandrosterone (DHEA) | C₁₉H₂₈O₂ | 288.42 | Sigma-Aldrich, Steraloids |

| Zr-MOF-808 Catalyst | Zr₆(μ₃-O)₄(μ₃-OH)₄(BTC)₂ | ~1935 | Synthesized as per literature |

| 2-Propanol (IPA) | C₃H₈O | 60.10 | Anhydrous, Sigma-Aldrich |

| 2-Butanol | C₄H₁₀O | 74.12 | Anhydrous, Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | Anhydrous, Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | HPLC Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade |

| Hexane | C₆H₁₄ | 86.18 | HPLC Grade |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh |

Procedure:

-

Catalyst Activation: The Zr-MOF-808 catalyst should be activated prior to use by heating under vacuum to remove any coordinated solvent molecules from the zirconium centers.

-

Reaction Setup: In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add DHEA (1.0 eq) and the activated Zr-MOF-808 catalyst (approx. 15-20 mol% Zr).

-

Solvent Addition: Add anhydrous 2-propanol or 2-butanol as the reducing agent and solvent. A typical substrate concentration would be in the range of 0.05-0.1 M.

-

Reaction Conditions: Heat the reaction mixture to 120 °C (393 K) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the heterogeneous MOF-808 catalyst from the reaction mixture. The catalyst can be washed with a suitable solvent (e.g., toluene or DCM), and potentially be reactivated and reused.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

A suitable eluent system would be a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield pure Androst-5-ene-3β,17α-diol.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the results obtained for the MOF-808 catalyzed MPV reduction of various 17-ketosteroids, which provides an indication of the expected efficiency and selectivity for the reduction of DHEA.[1]

| Substrate | Reducing Alcohol | Conversion (%) | Diastereomeric Ratio (α:β) |

| Estrone | 2-Propanol | >95 | 94:6 |

| Estrone | 2-Butanol | >95 | 92:8 |

| Epiandrosterone | 2-Propanol | >95 | 96:4 |

| Epiandrosterone | 2-Butanol | >95 | 98:2 |

| Androstenedione | 2-Propanol | 70-80 | >95:5 (for 17-OH) |

Biological Context and Signaling Pathways

While the 17β-epimer of androstenediol is a well-characterized steroid hormone, there is significantly less information available on the biological role of Androst-5-ene-3β,17α-diol.

The Well-Characterized 17β-Isomer

Androst-5-ene-3β,17β-diol is a metabolite of DHEA and is known to possess estrogenic properties. It binds to both the estrogen receptor (ER) and, to a lesser extent, the androgen receptor (AR).[2] Its interaction with these receptors can lead to the stimulation of estrogen-dependent breast cancer cell growth via ERs, and inhibition of this growth via ARs.[2]

Receptor Binding Affinities of Related Steroids:

| Compound | Receptor | Relative Binding Affinity |

| Estradiol (E2) | ER | +++++ |

| Dihydrotestosterone (DHT) | AR | +++++ |

| Androst-5-ene-3β,17β-diol | ER | ++ |

| Androst-5-ene-3β,17β-diol | AR | + |

(Relative affinities are for illustrative purposes)

Biological Activity of Androst-5-ene-3β,17α-diol

Limited studies suggest that Androst-5-ene-3β,17α-diol possesses unique biological activities that are distinct from its 17β-epimer. Notably, it has been shown to mediate oncophagy (a form of cell death in cancer cells) in myeloid, glioma, and breast tumor cells through both apoptotic and autophagic pathways.[3] Crucially, this anti-tumor activity appears to be independent of both estrogen and androgen receptors.[3][4] This suggests that Androst-5-ene-3β,17α-diol may operate through a novel signaling pathway, making it a compound of interest for further investigation in cancer therapy.

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of Androst-5-ene-3β,17α-diol from DHEA.

Proposed Catalytic Reduction Mechanism

Caption: Proposed mechanism for the MPV reduction of DHEA at the Zr-MOF-808 active site.

Contrasting Signaling Pathways of 17α and 17β Diols

References

- 1. One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

"Androst-5-ene-3beta,17alpha-diol biosynthetic pathway"

An In-depth Technical Guide to the Androst-5-ene-3beta,17alpha-diol Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a C19 steroid that plays a role in steroid metabolism. While its 17β-epimer, androst-5-ene-3beta,17beta-diol, is a well-known intermediate in the synthesis of testosterone, the biosynthetic pathway of the 17α-isomer is less characterized. This technical guide provides a comprehensive overview of the known and proposed biosynthetic pathways leading to this compound. It details the key enzymes involved, summarizes available quantitative data, and provides detailed experimental protocols for the study of this pathway. This document is intended to serve as a valuable resource for researchers in steroidogenesis, endocrinology, and drug development.

Biosynthetic Pathway of this compound

The biosynthesis of C19 steroids begins with cholesterol, which is converted to pregnenolone by the cholesterol side-chain cleavage enzyme, P450scc (CYP11A1), in the mitochondria. Pregnenolone is the precursor for all steroid hormones. The synthesis of androgens from pregnenolone is primarily mediated by the enzyme Cytochrome P450 17A1 (CYP17A1), which possesses both 17α-hydroxylase and 17,20-lyase activities.

The Canonical Δ⁵ Pathway

In the canonical Δ⁵ pathway, pregnenolone is first hydroxylated at the 17α-position by the 17α-hydroxylase activity of CYP17A1 to form 17α-hydroxypregnenolone. Subsequently, the 17,20-lyase activity of the same enzyme cleaves the C17-C20 bond of 17α-hydroxypregnenolone to produce dehydroepiandrosterone (DHEA). DHEA is a key precursor for the synthesis of androgens and estrogens.

Proposed Alternative Pathway to this compound

Research involving the microsomal fraction of boar testis has suggested the existence of an alternative pathway for the formation of C19 steroids. Studies have shown that 5-[17β-²H]androstene-3beta,17alpha-diol can be formed from 3β-hydroxy-5-[17,21,21,21-²H]pregnen-20-one. This finding implies a side-chain cleavage mechanism that directly leads to a 17α-hydroxy-C19-steroid, bypassing the formation of a 17-keto intermediate like DHEA. This suggests the presence of enzymes in boar testis microsomes capable of this direct conversion.

Role of 17α-Hydroxysteroid Dehydrogenase (17α-HSD)

The formation of this compound from a 17-keto steroid precursor like DHEA would require the action of a 17α-hydroxysteroid dehydrogenase (17α-HSD). An enzyme with this activity has been isolated and characterized, and it has been shown to catalyze the conversion of DHEA into 5-androstene-3β,17α-diol (epi5diol)[1]. This enzyme belongs to the aldo-keto reductase family and is distinct from the 17β-HSDs that produce the 17β-epimers.

Figure 1: Biosynthetic pathways leading to this compound.

Key Enzymes in the Biosynthesis

Cytochrome P450 17A1 (CYP17A1)

CYP17A1 is a crucial enzyme in steroidogenesis, catalyzing two key reactions:

-

17α-hydroxylase activity: Converts pregnenolone and progesterone to their 17α-hydroxylated products.

-

17,20-lyase activity: Cleaves the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to form DHEA and androstenedione, respectively.

17α-Hydroxysteroid Dehydrogenase (17α-HSD)

This enzyme is responsible for the stereospecific reduction of 17-ketosteroids to 17α-hydroxysteroids. It has been shown to efficiently convert DHEA to this compound.

Enzymes in Boar Testis Microsomes

The specific enzymes in boar testis microsomes responsible for the proposed alternative pathway have not been fully characterized. However, studies have shown that this microsomal fraction contains the necessary enzymatic machinery for this conversion, including a C-17,20 lyase and hydroxysteroid dehydrogenases. The submicrosomal localization of these enzymes has been found to be predominantly in the agranular microsomes[2].

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes and metabolites in the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| CYP17A1 (Boar Testis) | Pregnenolone | 5,16-androstadien-3β-ol | 0.6 | Not Reported | [3] |

| C-17,20 lyase (Boar Testis) | 17α-hydroxypregnenolone | DHEA | 3.3 | Not Reported | [3] |

| 17β-HSD (Boar Testis) | DHEA | Androst-5-ene-3β,17β-diol | 26.0 | Not Reported | [3] |

| 17α-HSD (Mouse) | DHEA | Androst-5-ene-3β,17α-diol | 0.1 | Not Reported | [1] |

| 17α-HSD (Mouse) | 4-androstenedione | Epitestosterone | 0.1 | Not Reported | [1] |

Table 2: Serum Concentrations of Androstenediol Isomers and Related Steroids in Healthy Young Adults

| Steroid | Sex | Concentration (pg/mL) | Method | Source |

| Androst-5-ene-3β,17β-diol (Δ5-diol) | Male | 1080 ± 450 | LC-MS/MS | [4] |

| Female | 680 ± 290 | LC-MS/MS | [4] | |

| 5α-androstane-3β,17β-diol (3βAdiol) | Male | 160 ± 60 | LC-MS/MS | [4] |

| Female | 120 ± 50 | LC-MS/MS | [4] | |

| Dehydroepiandrosterone (DHEA) | Male | 4390 ± 1670 | LC-MS/MS | [4] |

| Female | 3960 ± 1740 | LC-MS/MS | [4] |

Experimental Protocols

Heterologous Expression and Purification of 17α-HSD

This protocol describes the expression of 17α-HSD in E. coli and its subsequent purification.

-

Cloning: The cDNA encoding 17α-HSD is cloned into a suitable bacterial expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His-tag).

-

Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of IPTG, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C).

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is cleared by centrifugation, and the supernatant containing the soluble protein is applied to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins). The column is washed, and the protein is eluted with a suitable elution buffer.

-

Purity Analysis: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Activity Assay for 17α-HSD

This protocol is for determining the kinetic parameters of 17α-HSD.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.4), NADPH as a cofactor, and varying concentrations of the substrate (e.g., DHEA).

-

Enzyme Addition: The reaction is initiated by adding a known amount of the purified 17α-HSD enzyme.

-

Incubation: The reaction is incubated at 37°C for a specified time, ensuring the reaction proceeds under initial velocity conditions.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The steroids are extracted into the organic phase.

-

Analysis: The extracted steroids are dried, redissolved in a suitable solvent, and analyzed by TLC, HPLC, or LC-MS/MS to separate and quantify the substrate and product.

-

Kinetic Analysis: The initial reaction velocities at different substrate concentrations are used to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Quantification of Androstenediol Isomers by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of androstenediol isomers in biological samples.

-

Sample Preparation:

-

Add internal standards (deuterated analogs of the analytes) to the serum samples.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) to extract the steroids.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but often required for sensitivity): The dried extract can be derivatized to enhance ionization efficiency.

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into an LC-MS/MS system.

-

Separate the isomers using a suitable chromatography column (e.g., a C18 column).

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions are monitored for each analyte and internal standard.

-

-

Data Analysis: A calibration curve is generated using known concentrations of standards, and the concentrations of the analytes in the samples are calculated based on the peak area ratios of the analyte to the internal standard.

References

- 1. Characterization of 17α-hydroxysteroid dehydrogenase activity (17α-HSD) and its involvement in the biosynthesis of epitestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The submicrosomal distribution in rat and boar testis of some enzymes involved in androgen and 16-androstene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Expression, purification and functional characterization of a novel 3α-hydroxysteroid dehydrogenase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Androst-5-ene-3beta,17alpha-diol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androst-5-ene-3beta,17alpha-diol is a steroid molecule belonging to the androstane family. As a stereoisomer of the more extensively studied Androst-5-ene-3beta,17beta-diol, the 17alpha-epimer exhibits unique chemical and biological properties that are of growing interest to the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its potential therapeutic applications.

Chemical Structure and Nomenclature

This compound is characterized by a four-ring steroid nucleus with a double bond between carbons 5 and 6. It possesses two hydroxyl groups, one at the 3-beta position and another at the 17-alpha position.

IUPAC Name: (3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol[1]

Synonyms: 17-alpha-androstenediol, Androst-5-ene-3b,17a-diol

Chemical Structure Diagram

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀O₂ | [1] |

| Molecular Weight | 290.44 g/mol | [1] |

| Melting Point | Not Experimentally Determined | |

| Boiling Point | Not Experimentally Determined | |

| Solubility | Soluble in methanol (19.60-20.40 mg/mL for a related compound) | |

| XLogP3 | 3.5 | [1] |

| Polar Surface Area | 40.5 Ų | [1] |

| CAS Number | 1963-03-7 | [1] |

Synthesis

The stereospecific synthesis of this compound can be achieved through the reduction of the 17-keto group of dehydroepiandrosterone (DHEA) or its derivatives. The choice of reducing agent and reaction conditions is crucial for obtaining the desired 17-alpha stereochemistry.

Experimental Protocol: Stereoselective Reduction of a 17-Ketosteroid (General)

A common method for achieving the 17-alpha-hydroxy configuration involves the use of specific reducing agents that favor axial attack on the 17-carbonyl group.

Materials:

-

Dehydroepiandrosterone (or a suitable 3-beta-protected derivative)

-

Anhydrous solvent (e.g., tetrahydrofuran, ethanol)

-

Reducing agent (e.g., Lithium tri-tert-butoxyaluminum hydride)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Quenching solution (e.g., dilute acid or water)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification system (e.g., column chromatography with silica gel)

Procedure:

-

Dissolve the starting 17-ketosteroid in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to enhance stereoselectivity.

-

Slowly add the reducing agent to the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by adding the quenching solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine and dry over an anhydrous drying agent.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate this compound.

Note: This is a generalized protocol. Specific reaction times, temperatures, and molar ratios will need to be optimized for each specific synthesis.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 290. Subsequent fragmentation would likely involve the loss of water molecules from the two hydroxyl groups and cleavage of the steroid ring system. PubChem lists several prominent peaks in the mass spectrum, including m/z 153, 161, 239, and 272[1].

Biological Properties and Activity

Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in the context of cancer.

Anti-Cancer Activity

A significant finding is the anti-proliferative effect of this compound on triple-negative breast cancer cells. In a study, intratumoral treatment with this compound led to a reduction in tumor size and lung metastasis in a mouse model[2]. Notably, this anti-proliferative effect was found to be independent of both estrogen and androgen receptors, suggesting a novel mechanism of action[2].

Receptor Binding

Unlike its 17beta-isomer, which has known interactions with estrogen and androgen receptors, the biological activity of this compound appears to be independent of these classical steroid hormone receptors[2]. This distinction is critical for its potential development as a therapeutic agent, as it may avoid the hormonal side effects associated with other steroid-based drugs.

Metabolic Pathways

The metabolic fate of this compound in humans has not been extensively characterized. However, based on the metabolism of related androstane diols, it is likely to undergo hydroxylation, oxidation, and conjugation reactions in the liver. The primary metabolic enzymes involved would likely be cytochrome P450s and hydroxysteroid dehydrogenases.

Experimental Protocols

Cell Proliferation Assay

To assess the anti-proliferative effects of this compound on cancer cell lines, a standard MTT or similar cell viability assay can be employed.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Analytical Methods

The detection and quantification of this compound and its isomers can be achieved using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of steroids. Derivatization of the hydroxyl groups to form more volatile and thermally stable derivatives (e.g., trimethylsilyl ethers) is typically required before analysis. The separation of stereoisomers can be achieved using specific capillary columns and temperature programs.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of steroids in complex biological matrices like plasma and urine. This technique can often be performed without derivatization, simplifying sample preparation. The use of tandem mass spectrometry allows for the selective detection and quantification of the target analyte even at low concentrations.

Conclusion

This compound is an intriguing steroid with demonstrated anti-cancer properties that appear to be mediated through a mechanism independent of classical steroid hormone receptors. This unique characteristic makes it a promising candidate for further investigation and development as a novel therapeutic agent. Future research should focus on elucidating its precise mechanism of action, comprehensively characterizing its metabolic fate, and developing optimized synthetic routes to facilitate its broader study and potential clinical application.

References

"physical and chemical characteristics of Androst-5-ene-3beta,17alpha-diol"

An In-Depth Technical Guide to Androst-5-ene-3beta,17alpha-diol

Introduction

This compound is a steroid metabolite of androst-5-ene-3beta,17beta-diol (5-androstenediol). As a member of the androstane steroid family, it is of interest to researchers in endocrinology, drug development, and biochemistry for its potential biological activities and role in steroid metabolism. This document provides a comprehensive overview of its known physical and chemical characteristics, methodologies for its study, and its biological context.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and use in experimental settings.

Tabulated Physicochemical Data

The following tables present key quantitative data for this compound, including its structural identifiers and computed properties.

Table 1: Chemical Identifiers and Formula

| Identifier | Value | Source |

| IUPAC Name | (3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | PubChem[1] |

| Molecular Formula | C₁₉H₃₀O₂ | PubChem[1] |

| CAS Number | 1963-03-7 | ChemicalBook[2][3] |

| InChIKey | QADHLRWLCPCEKT-SLMGBJJTSA-N | PubChem[1] |

| Canonical SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC=C4[C@@]3(CC--INVALID-LINK--O)C | PubChem[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 290.4 g/mol | PubChem[1] |

| Exact Mass | 290.224580195 Da | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively published. However, standard methodologies for the synthesis, purification, and characterization of steroids are applicable.

Synthesis

The synthesis of specific androstane diol isomers often involves stereoselective reduction of a ketone precursor. For example, the synthesis of related compounds has been achieved starting from 3beta-hydroxy-5-androsten-17-one (DHEA). A general synthetic approach could involve:

-

Protection of Existing Hydroxyl Groups: If necessary, the 3-beta hydroxyl group of a precursor like DHEA can be protected.

-

Reduction of the 17-keto Group: Stereoselective reduction of the 17-ketone is the critical step. The choice of reducing agent (e.g., sodium borohydride with cerium(III) chloride) is crucial for achieving the desired 17-alpha stereochemistry.

-

Deprotection: Removal of any protecting groups to yield the final diol.

-

Purification: Purification of the final product is typically achieved through recrystallization or column chromatography.

Analytical Characterization

The structural confirmation and quantification of this compound rely on standard analytical techniques in steroid chemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons and carbons provide a detailed map of the steroid nucleus.[4]

-

Mass Spectrometry (MS): MS, often coupled with Gas Chromatography (GC-MS), is used for molecular weight determination and fragmentation analysis. For GC-MS analysis, the hydroxyl groups are typically derivatized, for instance by trimethylsilylation (TMS), to increase volatility.[5][6]

-

Gas Chromatography (GC): GC is used to separate the steroid from other compounds and can be used for quantification. The retention index (RI) on a non-polar column is a characteristic property.[5]

A generalized workflow for the analysis of this and related steroids is depicted below.

Caption: Generalized workflow for the analysis of androstane diols.

Biological Context and Signaling Pathways

This compound is a metabolite of 5-Androstenediol.[2] While its specific biological activities are not as well-characterized as its 17beta-isomer, related androstane diols, such as 5alpha-androstane-3alpha,17beta-diol, have been shown to exert biological effects, some of which are independent of the classical androgen receptor (AR).

Caption: Metabolic formation of this compound.

Potential Signaling Pathways

Studies on closely related metabolites like 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) have demonstrated activation of cytoplasmic signaling pathways that are crucial for cell survival and proliferation, particularly in the context of prostate cancer.[7][8] One of the key pathways implicated is the PI3K/AKT signaling cascade.[8] This pathway is a central regulator of cell growth, survival, and metabolism. While direct evidence for this compound is pending, it is plausible that it could interact with similar non-genomic pathways.

The diagram below illustrates the canonical PI3K/AKT pathway, which may be a relevant area of investigation for this compound.

Caption: PI3K/AKT pathway, implicated for related androstane diols.

Conclusion

This compound is a defined steroid with known physicochemical properties. While specific experimental protocols and biological functions are not as extensively documented as for other androgens, established methodologies in steroid chemistry provide a clear path for its synthesis and analysis. The biological activities of closely related compounds, particularly their ability to activate AR-independent signaling pathways like PI3K/AKT, suggest that this compound may possess important biological functions that warrant further investigation by researchers in the field.

References

- 1. This compound | C19H30O2 | CID 102192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. androst-5-ene-3-beta,17-alpha-diol | 1963-03-7 [chemicalbook.com]

- 3. androst-5-ene-3-beta,17-alpha-diol | 1963-03-7 [amp.chemicalbook.com]

- 4. Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Androstenediol (Androst-5-en-3B,17B-diol), TMS [webbook.nist.gov]

- 6. Androst-5-en-3β,17α-diol, TMS [webbook.nist.gov]

- 7. 5alpha-androstane-3alpha,17beta-diol supports human prostate cancer cell survival and proliferation through androgen receptor-independent signaling pathways: implication of androgen-independent prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5α-androstane-3α,17β-diol selectively activates the canonical PI3K/AKT pathway: a bioinformatics-based evidence for androgen-activated cytoplasmic signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Androst-5-ene-3β,17α-diol in Steroidogenesis: A Technical Guide

An In-depth Examination of a Lesser-Known Steroid Metabolite and its Well-Characterized 17β-Epimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological role of Androst-5-ene-3β,17-diol in steroidogenesis. It is critical to note that the scientific literature predominantly focuses on the 17β-epimer, Androst-5-ene-3β,17β-diol (commonly known as androstenediol or A5D), while data on the 17α-epimer remains exceptionally scarce. Therefore, this document will primarily detail the synthesis, metabolism, mechanisms of action, and physiological significance of the 17β-isomer, while clearly delineating the limited understanding of its 17α counterpart. This guide consolidates quantitative data into structured tables, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biochemical pathways and experimental workflows.

Introduction: The Androst-5-ene-3β,17-diol Epimers

Androst-5-ene-3β,17-diol is a C19 steroid that exists as two epimers, distinguished by the orientation of the hydroxyl group at the 17th carbon position: 17α and 17β. While both are structurally similar, this stereochemical difference can significantly impact their biological activity.

-

Androst-5-ene-3β,17β-diol (A5D): This is a well-characterized endogenous steroid hormone. It is a direct metabolite of dehydroepiandrosterone (DHEA), the most abundant circulating steroid hormone in humans, and serves as an intermediate in the biosynthesis of testosterone.[1] A5D is recognized for its estrogenic properties, primarily mediated through the estrogen receptor β (ERβ), and its role in modulating the immune system and the hypothalamic-pituitary-adrenal (HPA) axis.[1][2]

-

Androst-5-ene-3β,17α-diol: Specific biological data for this epimer is sparse. While its existence is confirmed, and it has been implicated as a potential regulator of gonadotropin secretion, its synthesis, metabolism, and precise physiological role within steroidogenesis are not well-documented in peer-reviewed literature.[3]

This guide will proceed with a detailed analysis of Androst-5-ene-3β,17β-diol, hereafter referred to as androstenediol (A5D), and will explicitly note where any information pertains to the 17α-epimer.

Synthesis and Metabolism of Androstenediol (A5D)

Androstenediol is a key intermediate in the Δ5 pathway of steroidogenesis, occurring in the adrenal glands and gonads.[2]

2.1. Synthesis

The primary precursor for A5D is DHEA. The synthesis involves a single enzymatic step:

-

Conversion of DHEA to A5D: The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) catalyzes the reduction of the 17-keto group of DHEA to a 17β-hydroxyl group, yielding A5D.[2]

2.2. Metabolism

A5D is a substrate for further enzymatic conversions, leading to the production of active androgens:

-

Conversion to Testosterone: The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) isomerase converts the 3β-hydroxyl group of A5D to a 3-keto group and isomerizes the double bond from Δ5 to Δ4, resulting in the formation of testosterone.[4]

The central role of A5D as an intermediary metabolite is illustrated in the steroidogenesis pathway diagram below.

Mechanism of Action and Biological Roles

A5D exerts its biological effects through multiple mechanisms, primarily acting as a weak estrogen and androgen.

3.1. Estrogenic Activity

The most significant biological activity of A5D is its estrogenic effect, which is predominantly mediated by its binding to and activation of estrogen receptors, with a notable preference for ERβ.[1][5]

-

Receptor Binding: A5D binds to both ERα and ERβ, but with a significantly lower affinity than estradiol (E2). However, its circulating concentrations can be up to 100-fold higher than those of estradiol, suggesting it may be a physiologically relevant estrogen.[1]

-

Signaling Pathway: Upon binding to ERβ, A5D can initiate a signaling cascade that influences gene expression. In certain cell types, such as prostate cancer cells, this can involve the formation of a complex with Src kinase, leading to the activation of the Ras/Raf/MEK/ERK signaling pathway.[6] This non-genomic action can promote cell proliferation.

3.2. Androgenic Activity

A5D also exhibits weak androgenic activity, though it is considerably less potent than testosterone and dihydrotestosterone (DHT).[1] Its effects via the androgen receptor (AR) are generally considered to be minor compared to its estrogenic actions.

3.3. Regulation of the Hypothalamo-Pituitary-Adrenal (HPA) Axis

A5D has been shown to modulate the HPA axis, which is the central stress response system.[2] It generally exerts an inhibitory effect on the stress-induced secretion of adrenocorticotropic hormone (ACTH) and corticosteroids.[7] This action is believed to be mediated through ERβ in the paraventricular nucleus (PVN) of the hypothalamus.[7][8]

Quantitative Data

The following tables summarize the available quantitative data regarding the receptor binding affinity and relative biological activity of A5D.

Table 1: Receptor Binding Affinity of A5D and Related Steroids

| Compound | Receptor | Relative Binding Affinity (Estradiol = 100%) | Reference(s) |

| Androst-5-ene-3β,17β-diol (A5D) | ERα | ~6% | [1] |

| Androst-5-ene-3β,17β-diol (A5D) | ERβ | ~17% | [1] |

| 5α-Androstane-3β,17β-diol | ERα | ~3% | [5] |

| 5α-Androstane-3β,17β-diol | ERβ | ~7% | [5] |

| Estradiol (E2) | ERα | 100% | [9] |

| Estradiol (E2) | ERβ | 100% | [9] |

Table 2: Relative Androgenic Potency of A5D

| Compound | Relative Androgenicity (Testosterone = 100%) | Reference(s) |

| Androst-5-ene-3β,17β-diol (A5D) | ~0.21% | [1] |

| Dehydroepiandrosterone (DHEA) | ~0.15% | [1] |

| Androstenedione | ~0.39% | [1] |

| Testosterone | 100% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Androst-5-ene-3β,17-diol.

5.1. Protocol for Steroid Hormone Quantification by LC-MS/MS

This protocol is for the simultaneous quantification of A5D and related steroids in human serum.

-

Sample Preparation:

-

To 100 µL of serum, add an internal standard mixture containing deuterated analogs of the target steroids.

-

Perform protein precipitation by adding 200 µL of zinc sulfate solution (2% in water) and vortexing.

-

Centrifuge at 10,000 x g for 10 minutes.

-

The supernatant is subjected to solid-phase extraction (SPE) using a polymeric reversed-phase cartridge.

-

Wash the cartridge with 20% methanol.

-

Elute the steroids with a solution of 80% acetonitrile and 20% methanol.

-

The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 or biphenyl column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating steroid isomers.[10]

-

Mobile Phase A: 0.2 mM ammonium fluoride in water.

-

Mobile Phase B: 0.2 mM ammonium fluoride in methanol.

-

Gradient: A linear gradient from 5% to 100% mobile phase B over 12 minutes, with a 3-minute re-equilibration period.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each steroid and its internal standard.

-

5.2. Protocol for Competitive Receptor Binding Assay

This protocol determines the binding affinity of A5D for estrogen receptors.

-

Materials:

-

Purified recombinant human ERα or ERβ.

-

Radiolabeled estradiol ([³H]E2).

-

Unlabeled A5D and estradiol (for standard curve).

-

Binding buffer (e.g., Tris-HCl buffer with additives).

-

96-well filter plates with glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, add a constant amount of the receptor preparation to each well.

-

Add a constant concentration of [³H]E2 to each well.

-

Add varying concentrations of unlabeled A5D (or unlabeled E2 for the standard curve) to the wells.

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Transfer the contents of each well to a filter plate and apply a vacuum to separate the receptor-bound ligand from the free ligand. The receptor-ligand complex will be retained on the filter.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

The data is used to generate a displacement curve, from which the IC50 (the concentration of A5D that displaces 50% of the radiolabeled E2) can be calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

-

5.3. Protocol for Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of A5D on the proliferation of ER-positive cells (e.g., MCF-7 breast cancer cells).

-

Materials:

-

ER-positive cell line (e.g., MCF-7).

-

Cell culture medium, charcoal-stripped fetal bovine serum (to remove endogenous steroids).

-

A5D, estradiol (positive control), and vehicle (e.g., ethanol).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Replace the medium with medium containing charcoal-stripped serum and starve the cells for 24 hours to synchronize them.

-

Treat the cells with various concentrations of A5D, estradiol, or vehicle control for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Conclusion

Androst-5-ene-3β,17β-diol (A5D) is a biologically significant steroid hormone that functions as a key intermediate in the synthesis of testosterone from DHEA. Its primary mechanism of action is through its estrogenic properties, particularly its ability to activate ERβ. This interaction underlies its role in modulating the HPA axis and influencing cell proliferation. While it possesses weak androgenic activity, its estrogenic functions are more prominent. In stark contrast, the biological role of its epimer, Androst-5-ene-3β,17α-diol, remains largely uncharacterized, representing a significant knowledge gap in the field of steroidogenesis. Further research is required to elucidate the potential synthesis, metabolism, and physiological functions of this lesser-known steroid. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced roles of these androstenediol isomers in health and disease.

References

- 1. Androstenediol - Wikipedia [en.wikipedia.org]

- 2. Frontiers | A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The conversion in vitro of delta5-androstene-3beta, 17beta-diol-17alpha-H3 to testosterone-17alpha-H3 by human adrenal and placental tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3β-Androstanediol - Wikipedia [en.wikipedia.org]

- 6. embopress.org [embopress.org]

- 7. A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Androgens and Their Role in Regulating Sex Differences in the Hypothalamic/Pituitary/Adrenal Axis Stress Response and Stress-Related Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of Androst-5-ene-3β,17β-diol and 5α-androstane-3β,17β-diol with estrogen and androgen receptors: a combined binding and cell study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Androst-5-ene-3beta,17alpha-diol as a Metabolite of 5-Androstenediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androst-5-ene-3β,17β-diol (commonly known as 5-androstenediol or A5-diol) is an endogenous steroid hormone. It serves as a crucial intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA), the most abundant circulating steroid precursor in humans.[1][2][3] While the primary metabolic pathways of 5-androstenediol leading to testosterone and other androgens are well-documented, the formation and significance of its epimer, Androst-5-ene-3beta,17alpha-diol, represents a more specialized area of steroid metabolism. This guide provides an in-depth examination of this compound as a metabolite, focusing on its formation, analytical quantification, and potential biological relevance.

Metabolic Pathway of 5-Androstenediol

The metabolism of 5-androstenediol is complex, involving multiple enzymatic conversions that can vary between tissues. The primary pathway involves the conversion of 5-androstenediol to testosterone.[4][5] However, other metabolic routes exist, leading to the formation of various steroid metabolites, including this compound.

The conversion from the 17β-hydroxy configuration of 5-androstenediol to the 17α-hydroxy configuration of its metabolite is presumed to be catalyzed by an epimerase or a hydroxysteroid dehydrogenase (HSD) with activity at the C17 position. While the specific enzyme responsible for this epimerization is not extensively characterized in the literature, the existence of this compound as a urinary metabolite is confirmed.[6]

Metabolic conversion of 5-Androstenediol.

Quantitative Analysis of Metabolites

The quantification of steroid metabolites is essential for understanding their physiological and pathological roles. Urinary steroid profiling is a common method for assessing androgen metabolism.[7] Modern analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their high sensitivity and specificity.[6][8][9]

Below is a summary of quantitative data for this compound and its parent compound found in literature.

| Metabolite | Matrix | Analytical Method | Limit of Detection (LOD) | Reference |

| This compound | Urine | GC-MS | < 6.25 µg/L | [6] |

| 5-Androstenediol | Serum | Not Specified | Not Specified | [10] |

Note: Quantitative data for this compound is sparse in publicly available literature, reflecting its status as a less-studied metabolite.

Experimental Protocols

The study of steroid metabolism involves a combination of in vitro and in vivo experiments, followed by sophisticated analytical detection.

General Experimental Workflow

A typical workflow for identifying and quantifying steroid metabolites is as follows:

-

Sample Collection: Biological samples such as serum, plasma, urine, or tissue homogenates are collected.[7]

-

Sample Preparation: This often involves:

-

Derivatization (for GC-MS): Steroids are often derivatized to increase their volatility and thermal stability for GC analysis.[11]

-

Analytical Detection: GC-MS or LC-MS/MS is used for separation, identification, and quantification of the target analytes.[8][9]

-

Data Analysis: The resulting data is processed to determine the concentration of each metabolite.

A typical workflow for steroid metabolite analysis.

Detailed Protocol: GC-MS Analysis of Urinary Steroids

This protocol is a generalized representation based on common practices in the field.[6][11]

-

Urine Sample Preparation:

-

An aliquot of urine is mixed with an internal standard.

-

The pH is adjusted, and a solution containing β-glucuronidase and sulfatase (e.g., from Helix pomatia) is added.[11]

-

The mixture is incubated to ensure complete hydrolysis of conjugated steroids.

-

-

Extraction:

-

The hydrolyzed sample is passed through a solid-phase extraction (SPE) cartridge to isolate the free steroids.

-

The cartridge is washed, and the steroids are eluted with an organic solvent.

-

-

Derivatization:

-

The eluate is evaporated to dryness.

-

A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to create trimethylsilyl (TMS) ethers of the steroid hydroxyl groups.[11]

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.

-

The separated compounds are introduced into a mass spectrometer for detection. Quantification is typically performed using selected ion monitoring (SIM) for higher sensitivity.[7]

-

Biological Activity and Signaling

The biological activity of this compound is not well-defined in scientific literature. However, the activities of its parent compound, 5-androstenediol, and other related metabolites offer context for its potential roles.

-

5-Androstenediol (A5-diol): This steroid is considered a weak androgen and also possesses potent estrogenic activity.[1] It can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERβ.[3] Its effects can be tissue-specific and depend on the local hormonal milieu.[12]

-

Related Metabolites: Other androgen metabolites, such as 5α-androstane-3β,17β-diol (a metabolite of DHT), are known to be potent and selective agonists for ERβ.[13] This metabolite has been shown to have biological activity in the male reproductive tract and can regulate gene expression through its interaction with estrogen receptors.[14][15]

Given that stereochemistry can significantly impact receptor binding and biological activity, it is plausible that this compound may interact with nuclear receptors, but its specific targets and downstream effects remain an area for future investigation.

Signaling roles of related steroid metabolites.

Conclusion and Future Directions

This compound is a confirmed, albeit lesser-studied, metabolite of 5-androstenediol. While robust analytical methods exist for its detection as part of broader urinary steroid profiles, a significant gap remains in our understanding of its specific biosynthesis, quantitative presence in various tissues, and biological function.

Future research should focus on:

-

Identifying the specific enzyme(s) responsible for the epimerization of 5-androstenediol.

-

Quantifying the levels of this compound in serum and various tissues to understand its physiological concentrations.

-

Conducting in vitro receptor binding and cell-based assays to determine if it interacts with androgen, estrogen, or other nuclear receptors and to elucidate any downstream signaling effects.

A deeper understanding of this and other minor steroid metabolites is crucial for a complete picture of androgen and estrogen biology and could reveal novel pathways relevant to health and disease.

References

- 1. Androstenediol - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for 5-Androstenediol (HMDB0003818) [hmdb.ca]

- 3. Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androstenediol | C19H30O2 | CID 10634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Volume 5, Chapter 2. Androgen Metabolism [glowm.com]

- 11. researchgate.net [researchgate.net]

- 12. repositorio.uchile.cl [repositorio.uchile.cl]

- 13. 3β-Androstanediol - Wikipedia [en.wikipedia.org]

- 14. The androgen metabolite, 5α-androstane-3β,17β-diol (3β-diol), activates the oxytocin promoter through an estrogen receptor-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of 3-beta-diol, an androgen metabolite with intrinsic estrogen-like effects, in modulating the aquaporin-9 expression in the rat efferent ductules - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Presence of Androst-5-ene-3β,17α-diol in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous presence of Androst-5-ene-3β,17α-diol in humans. While its 17β-epimer, Androst-5-ene-3β,17β-diol, is a well-characterized steroid hormone, the 17α-isomer has been significantly less studied. This document synthesizes the current understanding of the biosynthesis, metabolism, and potential physiological relevance of Androst-5-ene-3β,17α-diol. It details the enzymatic pathways hypothesized to be involved in its formation, primarily linked to the metabolism of dehydroepiandrosterone (DHEA) and the biosynthesis of epitestosterone. Furthermore, this guide outlines the analytical methodologies that can be adapted for its detection and quantification in biological matrices. Although quantitative data on its physiological concentrations remain scarce, this guide consolidates the available information to serve as a foundational resource for researchers and professionals in the field.

Introduction

Androst-5-ene-3β,17α-diol is a C19 steroid that has been identified as an endogenous compound in humans. Unlike its extensively studied 17β-isomer, which exhibits known androgenic and estrogenic activities, the physiological role and significance of the 17α-epimer are not yet fully understood. Emerging evidence suggests its formation is linked to specific steroidogenic pathways and that it may serve as a biomarker for certain metabolic processes. This guide aims to provide a detailed summary of the current knowledge regarding the endogenous presence of Androst-5-ene-3β,17α-diol, with a focus on its biochemical pathways and analytical considerations.

Biosynthesis of Androst-5-ene-3β,17α-diol

The primary pathway for the biosynthesis of Androst-5-ene-3β,17α-diol is believed to be through the action of 17α-hydroxysteroid dehydrogenase (17α-HSD) on dehydroepiandrosterone (DHEA).[1] This enzyme can catalyze the reduction of the 17-keto group of DHEA to a 17α-hydroxyl group.

Another proposed pathway involves the metabolism of pregnenolone. Studies have suggested a mechanism for the formation of Androst-5-ene-3β,17α-diol from pregnenolone as a competitive reaction to the synthesis of 16-ene steroids.[2] This pathway is particularly relevant in the context of epitestosterone synthesis, where Androst-5-ene-3β,17α-diol is considered a key precursor.[2][3] The conversion of pregnenolone to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1) is a critical step in steroidogenesis, and subsequent actions could lead to the formation of 17α-hydroxylated androgens.[4][5][6][7][8]

References

- 1. Characterization of 17α-hydroxysteroid dehydrogenase activity (17α-HSD) and its involvement in the biosynthesis of epitestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hormonebalance.org [hormonebalance.org]

- 3. researchgate.net [researchgate.net]

- 4. [Formation of 17 alpha-hydroxy-delta 5-pregnenolone and 3 beta-hydroxy-17-keto-delta 5-androstene (DHA) in adrenal and testicular tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of pregnenolone to DHEA by human 17alpha-hydroxylase/17, 20-lyase (P450c17). Evidence that DHEA is produced from the released intermediate, 17alpha-hydroxypregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Androgen formation from pregnenolone sulfate by the human fetal ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: The Mechanism of Action of Androstenediols

A Note on Stereoisomers: Detailed mechanistic data for Androst-5-ene-3beta,17alpha-diol is limited in publicly available scientific literature. However, its stereoisomer, Androst-5-ene-3beta,17beta-diol (commonly known as androstenediol or ADIOL), is a well-characterized metabolite of dehydroepiandrosterone (DHEA) with significant biological activity. This document will focus on the comprehensive mechanism of action of Androst-5-ene-3beta,17beta-diol as a scientifically robust proxy, reflecting the depth of available research.

Introduction

Androst-5-ene-3beta,17beta-diol (ADIOL) is an endogenous C19 steroid hormone produced as a metabolite of DHEA. It is recognized for its complex hormonal activities, possessing both estrogenic and androgenic properties. This duality allows it to play a nuanced role in various physiological and pathophysiological processes, including the regulation of cell proliferation in hormone-dependent tissues like the breast and prostate. Its mechanism of action is primarily mediated through direct interaction with nuclear hormone receptors, specifically Estrogen Receptors (ERs) and the Androgen Receptor (AR).

Molecular Targets and Binding Affinity

The primary molecular targets of ADIOL are the Estrogen Receptor alpha (ERα), Estrogen Receptor beta (ERβ), and the Androgen Receptor (AR). Unlike potent hormones such as Estradiol (E2) or Dihydrotestosterone (DHT), ADIOL exhibits a more moderate and mixed binding profile. It generally shows a higher affinity for Estrogen Receptors than for the Androgen Receptor.[1][2]

Quantitative Binding Data

The relative binding affinities (RBA) of ADIOL and related steroids to nuclear receptors are summarized below. The data highlights the compound's preference for ERs over AR.

| Compound | Receptor | Relative Binding Affinity (RBA %) vs. E2 for ERs | Relative Binding Affinity (RBA %) vs. DHT for AR | Reference |

| Estradiol (E2) | ERα, ERβ | 100% | Low | [1][2] |

| Dihydrotestosterone (DHT) | AR | Low | 100% | [1][2] |

| Androst-5-ene-3β,17β-diol (ADIOL) | ERs, AR | E2 > Estrone > ADIOL > 3β-DIOL > T > DHT | DHT > T > 3β-DIOL > ADIOL > Estrone > E2 | [1][2] |

| 5α-androstane-3β,17β-diol (3β-DIOL) | ERβ, AR | E2 > Estrone > ADIOL > 3β-DIOL > T > DHT | DHT > T > 3β-DIOL > ADIOL > Estrone > E2 | [1][2] |

Note: The table provides the rank order of binding affinity as specific quantitative RBA values can vary between assay types. The order is derived from combined binding and cell proliferation studies.[1][2]

Signaling Pathways

The biological effects of ADIOL are dictated by the receptor it binds to and the cellular context, specifically the presence of co-regulatory proteins and other signaling molecules. It can simultaneously initiate signaling through both estrogenic and androgenic pathways.

Estrogenic Signaling Pathway

Upon binding to ERα or ERβ, ADIOL induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ADIOL-ER complex then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of estrogen-responsive genes. This pathway is responsible for the estrogenic, proliferative effects of ADIOL observed in ER-positive breast cancer cells in the absence of more potent estrogens.[1][2]

Androgenic Signaling Pathway

In the presence of potent estrogens like E2, ADIOL can exhibit anti-proliferative effects by acting through the Androgen Receptor.[1] Binding to AR leads to the transcription of androgen-responsive genes, which can counteract the proliferative signals from the estrogenic pathway. This inhibitory effect can be reversed by anti-androgens, confirming the involvement of the AR.[1][2]

Experimental Protocols

The mechanistic understanding of ADIOL has been elucidated through various in vitro assays. Below are representative methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of ADIOL for a specific receptor relative to a known high-affinity radiolabeled ligand.

Objective: To measure the ability of ADIOL to displace a radioligand (e.g., [³H]-Estradiol for ER or [³H]-DHT for AR) from its receptor.

Methodology:

-

Receptor Preparation: A source of the target receptor is prepared, typically from cell lysates (e.g., ER-positive ZR-75-1 or T-47D cells) or purified recombinant receptor protein.

-

Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled ADIOL (the competitor).

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the larger receptor-ligand complexes.

-